3-fluoro-N-isonicotinoylphenylalanine
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Overview
Description
3-fluoro-N-isonicotinoylphenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. The incorporation of fluorine into organic molecules, such as phenylalanine, can significantly alter their chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which uses organoboron reagents under mild and functional group-tolerant conditions . This reaction allows for the formation of carbon-carbon bonds, facilitating the incorporation of fluorine into the phenylalanine molecule.
Industrial Production Methods
Industrial production of 3-fluoro-N-isonicotinoylphenylalanine may involve large-scale synthesis using similar coupling reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-isonicotinoylphenylalanine can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield fluorinated aromatic compounds, while reduction may produce fluorinated amines .
Scientific Research Applications
3-fluoro-N-isonicotinoylphenylalanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Incorporated into proteins to study their structure and function.
Medicine: Potential use as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-fluoro-N-isonicotinoylphenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Fluorinated phenylalanines: Compounds with fluorine atoms at different positions on the phenylalanine molecule.
Fluorinated indoles: Compounds with a fluorine atom incorporated into the indole ring structure.
Uniqueness
3-fluoro-N-isonicotinoylphenylalanine is unique due to its specific fluorination pattern and the presence of the isonicotinoyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(3-fluorophenyl)-2-(pyridine-4-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-12-3-1-2-10(8-12)9-13(15(20)21)18-14(19)11-4-6-17-7-5-11/h1-8,13H,9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDDKEZOAOIAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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